Esculentin-2V protein

Antimicrobial peptide Hydrophobicity Hemolytic selectivity

Esculentin-2V is a 37-residue cationic antimicrobial peptide (AMP) belonging to the esculentin-2 subfamily of frog skin host-defense peptides. Its mature sequence (GIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC) was identified via cDNA cloning from the skin secretions of the Chinese bamboo leaf odorous frog, Odorrana versabilis.

Molecular Formula
Molecular Weight
Cat. No. B1576630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2V protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2V Protein for Research Procurement: A 37-Residue Amphibian Antimicrobial Peptide from Odorrana versabilis


Esculentin-2V is a 37-residue cationic antimicrobial peptide (AMP) belonging to the esculentin-2 subfamily of frog skin host-defense peptides. Its mature sequence (GIFTLFKGAAKLLGKTLAKEAGKTGLELMACKVTNQC) was identified via cDNA cloning from the skin secretions of the Chinese bamboo leaf odorous frog, Odorrana versabilis [1]. The peptide contains a single intramolecular disulfide bond (Cys31–Cys37) characteristic of the esculentin-2 family and adopts an amphipathic α-helical conformation predicted to mediate membrane disruption [2]. Esculentin-2V is currently classified as a predicted antimicrobial peptide based on sequence signature; experimentally validated MIC data remain absent from public databases [3]. Commercially, the synthetic peptide is available at ≥95% HPLC purity for research use only [4].

Why Esculentin-2V Cannot Be Replaced by Esculentin-2P, Esculentin-2S, or Other In-Class Analogs


The esculentin-2 peptide family exhibits substantial inter-species sequence divergence—Esculentin-2V shares only 70.3% identity with Esculentin-2P and 83.8% with Esculentin-2S—resulting in distinct physicochemical properties that directly impact antimicrobial potency, selectivity, and mechanism [1]. Critically, Esculentin-2V possesses a free-acid C-terminus, whereas Esculentin-2P is C-terminally amidated; class-level evidence demonstrates that C-terminal amidation of esculentin-2 peptides produces up to a 10-fold reduction in MIC and accelerates killing kinetics, meaning the two cannot be treated as functional equivalents [2]. Furthermore, the source organism Odorrana versabilis expresses a unique repertoire of AMPs including Esculentin-2Vb (a distinct paralog with only ~50% identity), making Esculentin-2V the specific molecular probe for studying this frog's innate immune arsenal [3]. Substituting Esculentin-2V with any other esculentin-2 variant without accounting for these sequence-level, post-translational, and organism-specific differences risks invalidating comparative structure-activity relationship (SAR) studies and cross-species immunological analyses.

Esculentin-2V Quantitative Differentiation Evidence Against Closest Analogs


GRAVY Hydrophobicity: Esculentin-2V Is Significantly Less Hydrophobic Than Esculentin-2P

Esculentin-2V exhibits a grand average of hydropathy (GRAVY) value of 0.29, compared to 0.52 for Esculentin-2P [1][2]. This 44% lower hydrophobicity is driven by amino acid substitutions at positions 4 (Thr vs. Ile in 2P), 10 (Ala vs. Val in 2P), 17 (Leu vs. Val in 2P), 24 (Thr vs. Phe in 2P), 27 (Glu vs. Asp in 2P), and 28 (Leu vs. Leu conserved). In amphibian AMPs, reduced hydrophobicity is generally associated with lower hemolytic activity at equivalent antimicrobial concentrations, as increased hydrophobicity correlates with stronger mammalian membrane insertion [3].

Antimicrobial peptide Hydrophobicity Hemolytic selectivity

C-Terminal Modification: Free Acid Esculentin-2V vs. Amidated Esculentin-2P

Esculentin-2V possesses a free carboxyl C-terminus (-OH), whereas Esculentin-2P is C-terminally amidated (-NH2) [1][2]. While no direct head-to-head data exist comparing Esculentin-2V with its amidated analog, class-level evidence from the Esculentin-2 HYba study demonstrates that C-terminal amidation of esculentin-2 family peptides yields a 10-fold decrease in MIC (e.g., against Gram-positive and Gram-negative bacteria) and reduces killing time to 10–15 minutes without altering hemolytic potential [3]. This means Esculentin-2V's free-acid form is expected to exhibit intrinsically lower antimicrobial potency and potentially longer killing kinetics compared to amidated esculentin-2 peptides, which is a critical consideration when selecting between these variants for functional assays.

Peptide amidation Proteolytic stability Antimicrobial potency

Sequence Identity Gap: Esculentin-2V Diverges 16–30% from Closest Experimentally Validated Analogs

Pairwise sequence alignment reveals that Esculentin-2V shares 83.8% identity (31/37 residues) with Esculentin-2S and only 70.3% identity (26/37 residues) with Esculentin-2P [1]. The six non-identical positions between 2V and 2S (residues 2, 6, 10, 12, 13, 17) and the eleven non-identical positions between 2V and 2P (residues 3, 4, 6, 12, 13, 14, 16, 17, 21, 24, 27) are distributed across the N-terminal and mid-region, which in esculentin-2 peptides constitutes the membrane-interacting amphipathic helix [2]. Notably, Esculentin-2S has experimentally validated MIC values (S. aureus MIC = 2.6 μM, E. coli MIC = 1.1 μM) [3], providing a benchmark for inferring the expected potency range of Esculentin-2V pending experimental validation.

Sequence alignment Structure-activity relationship Peptide engineering

Predicted α-Helical Content and Disulfide-Stabilized Conformation Differentiate Esculentin-2V from Non-Helical AMPs

Computational secondary structure prediction (DSSP) indicates Esculentin-2V adopts 73% α-helical content with 13.5% coil and 13.5% turn regions [1]. This is consistent with the esculentin-2 family's characteristic amphipathic α-helical structure in membrane-mimetic environments [2]. The intramolecular disulfide bond (Cys31–Cys37), confirmed by both CAMP annotation and vendor analytical specification, constrains the C-terminal region and is essential for structural integrity [3]. In contrast, linearized esculentin-2EM analogs exhibit pH-dependent activity shifts (alkaline optimum) and Gram-positive selectivity (MLCs ≤ 6.25 μM for Gram-positive vs. ≥ 75.0 μM for Gram-negative), illustrating how disulfide removal fundamentally alters target spectrum [4]. The retention of the Cys31–Cys37 bridge in Esculentin-2V therefore predicts a distinct selectivity profile compared to linearized or truncated esculentin-2 derivatives.

Peptide secondary structure Disulfide bond Membrane disruption

Unique N-Terminal Motif and Thr4 Substitution Distinguish Esculentin-2V from All Other Validated Esculentin-2 Peptides

Esculentin-2V contains a distinctive N-terminal motif GIFTLF, in which position 4 is occupied by threonine (Thr4). This differs from Esculentin-2P (Ile4), Esculentin-2S (Ile4), Esculentin-2Vb (Ser4), and Esculentin-2JDb (Leu4) [1]. The Thr4 substitution introduces a polar, hydroxyl-containing side chain at a position that is hydrophobic in most other esculentin-2 family members. Position 10 (Ala in 2V vs. Val or Ile in comparators) further reduces the hydrophobic moment of the N-terminal helix. These two substitutions, combined with Glu28 (vs. Asp28 in 2P), alter the charge distribution along the helix, which may affect the peptide's angle of membrane insertion and its ability to discriminate between bacterial and mammalian membranes [2][3].

N-terminal motif Antimicrobial peptide engineering Sequence motif analysis

Esculentin-2V: High-Impact Research and Procurement Application Scenarios


Species-Specific Amphibian Innate Immunity and Comparative Peptidomics

Esculentin-2V serves as the definitive molecular probe for studying the innate immune repertoire of Odorrana versabilis. The peptide was identified alongside Esculentin-2Vb from the same species, yet the two paralogs share only ~50% sequence identity and differ in GRAVY (0.29 vs. 0.48) and C-terminal charge distribution [1][2]. Procurement of authentic Esculentin-2V enables researchers to perform comparative peptidomic profiling, phylogenetic analysis of esculentin-2 paralogs, and tissue-specific expression studies that require genuine, species-authentic peptide standards rather than cross-species substitutes.

Structure-Activity Relationship Studies on C-Terminal Amidation and Hydrophobicity

Esculentin-2V's free-acid C-terminus and low GRAVY (0.29) make it the appropriate non-amidated, low-hydrophobicity baseline for SAR studies. When compared head-to-head with the amidated Esculentin-2P (GRAVY 0.52), researchers can isolate the individual contributions of amidation and hydrophobicity to antimicrobial potency, hemolytic activity, and killing kinetics [3]. Class-level evidence indicates amidation alone can improve MIC by ~10-fold [4]; adding Esculentin-2V to such a study design provides the critical non-amidated control that is unavailable from amidated commercial standards.

Disulfide-Stabilized Cyclic AMP Conformational Studies

With a confirmed intramolecular disulfide bond (Cys31–Cys37) and a predicted α-helical content of 73%, Esculentin-2V is a suitable model for investigating the role of C-terminal macrocyclization in AMP stability and membrane selectivity [5]. Direct comparison with linearized esculentin-2EM (which lacks the disulfide constraint and exhibits pH-dependent, Gram-positive-selective activity with MLCs ≤ 6.25 μM) [6] allows researchers to test whether the cyclic constraint broadens the antimicrobial spectrum toward Gram-negative bacteria and reduces pH sensitivity—a hypothesis testable only when the correctly folded, disulfide-intact Esculentin-2V is procured.

Quality Control and Reference Standard for Mass Spectrometry-Based Peptide Identification

The unique Thr4/Ala10/Glu28 signature motif of Esculentin-2V, combined with its monoisotopic molecular weight of 3853.5 Da and HPLC purity of ≥98.3% from commercial sources [7], enables its use as a retention time and mass calibration standard in LC-MS/MS peptidomics workflows. Unlike Esculentin-2P or 2S, which may co-elute or produce overlapping fragment ions in complex skin secretion samples, Esculentin-2V's distinctive sequence ensures unambiguous identification in multi-peptide mixtures from Odorrana species.

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